molecular formula C23H23BrN2O5S B322147 2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B322147
M. Wt: 519.4 g/mol
InChI Key: UBTAOGCKHXWXKM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes bromine, methyl, phenoxy, ethoxyanilino, and sulfonyl groups. Its molecular formula is C22H23BrN2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Acetylation: The addition of an acetyl group to form the acetamide structure.

    Ethoxylation: The addition of an ethoxy group to the aniline ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(2-nitrophenyl)acetamide
  • 2-bromo-2-(4-methoxyphenyl)acetic acid
  • (2-bromo-4-(4-ethylbenzyl)

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective or suitable.

Properties

Molecular Formula

C23H23BrN2O5S

Molecular Weight

519.4 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23BrN2O5S/c1-3-30-19-9-5-18(6-10-19)26-32(28,29)20-11-7-17(8-12-20)25-23(27)15-31-22-13-4-16(2)14-21(22)24/h4-14,26H,3,15H2,1-2H3,(H,25,27)

InChI Key

UBTAOGCKHXWXKM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)Br

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)Br

Origin of Product

United States

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